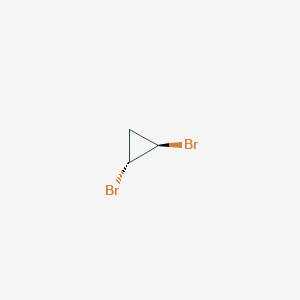
(1R,2R)-1,2-dibromocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dibromocyclopropane is a chiral organobromine compound with the molecular formula C3H4Br2. It is a stereoisomer of 1,2-dibromocyclopropane, characterized by its two bromine atoms attached to the cyclopropane ring in a specific spatial arrangement. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dibromocyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the addition of bromine (Br2) to cyclopropane in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction typically proceeds via a free radical mechanism, leading to the formation of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dibromocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of cyclopropanol or cyclopropylamines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopropene.
Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) can yield cyclopropane.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.
Reduction: Reducing agents like LiAlH4 in ether solvents.
Major Products
Substitution: Cyclopropanol, cyclopropylamines.
Elimination: Cyclopropene.
Reduction: Cyclopropane.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Dibromocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-dibromocyclopropane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, altering the compound’s structure and properties. In elimination reactions, the removal of bromine atoms leads to the formation of cyclopropene, a compound with a strained ring system that can further react with other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Dibromocyclopropane: The enantiomer of (1R,2R)-1,2-dibromocyclopropane, with similar chemical properties but different spatial arrangement.
1,1-Dibromocyclopropane: A structural isomer with both bromine atoms on the same carbon.
1,2-Dichlorocyclopropane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in chemical reactions.
Propiedades
Fórmula molecular |
C3H4Br2 |
|---|---|
Peso molecular |
199.87 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
Clave InChI |
SRTPQRFGGDGJBV-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1Br)Br |
SMILES canónico |
C1C(C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
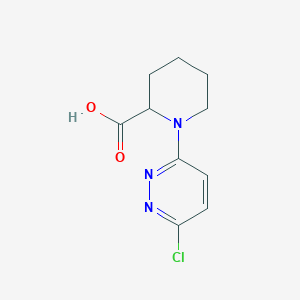
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
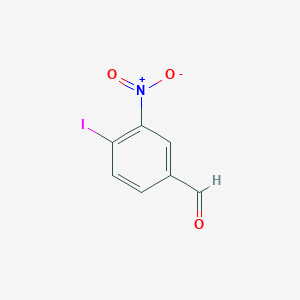

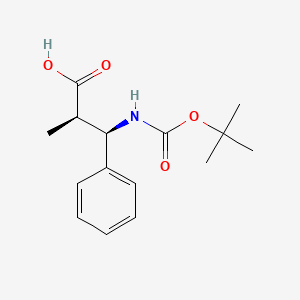
![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
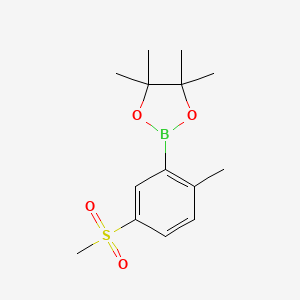
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)
